molecular formula C7H3F3N2O B8632095 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B8632095
M. Wt: 188.11 g/mol
InChI Key: LVARHHCPFKBPPS-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

Hydrogen peroxide (30% aqueous solution, 0.984 mL, 9.63 mmol) was added dropwise to a stirred mixture of 2-amino-5-fluoropyridine (0.540 g, 4.82 mmol), ferrocene (0.090 g, 0.482 mmol), and ethyl bromodifluoroacetate (1.862 mL, 14.45 mmol) in DMSO (24 mL) under an argon atmosphere. The mixture was stirred at room temperature for 18 h. Sulfuric acid (0.514 mL, 9.63 mmol) was added, and the reaction mixture was stirred at room temperature for another 24 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified by silica gel column chromatography eluting with EtOAc in hexanes to yield the title compound (0.248 g, 1.318 mmol, 27.4% yield) as a brown solid. M+1: 189.1.
Quantity
0.984 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1.862 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0.514 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27.4%

Identifiers

REACTION_CXSMILES
OO.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][N:5]=1.Br[C:12]([F:19])([F:18])[C:13](OCC)=[O:14].S(=O)(=O)(O)O>CS(C)=O.O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[F:18][C:12]1([F:19])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([F:10])[CH:8]=2)[NH:3][C:13]1=[O:14] |f:6.7.8|

Inputs

Step One
Name
Quantity
0.984 mL
Type
reactant
Smiles
OO
Name
Quantity
0.54 g
Type
reactant
Smiles
NC1=NC=C(C=C1)F
Name
Quantity
1.862 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
24 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.09 g
Type
catalyst
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Two
Name
Quantity
0.514 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for another 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1(C(NC2=NC=C(C=C21)F)=O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.318 mmol
AMOUNT: MASS 0.248 g
YIELD: PERCENTYIELD 27.4%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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